Methyl (2-chloroacetyl)carbamate
Overview
Description
“Methyl (2-chloroacetyl)carbamate” is a chemical compound with the CAS Number: 13558-70-8 . It has a molecular weight of 151.55 and its IUPAC name is methyl chloroacetylcarbamate .
Synthesis Analysis
The synthesis of “Methyl (2-chloroacetyl)carbamate” involves a mixture of amine or diamine, carbon disulfide, and methyl (2-chloroacetyl)carbamate in acetonitrile . The mixture is stirred at room temperature for 10 minutes . After the reactant disappears, water is added to the mixture, which is then extracted with ethyl acetate . The extract is dried over anhydrous Na2SO4 and evaporated . The residue is purified by column chromatography on silica gel .
Molecular Structure Analysis
The molecular structure of “Methyl (2-chloroacetyl)carbamate” is represented by the formula C4H6ClNO3 . It contains a total of 14 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 (thio-) carbamate (aliphatic), and 1 imide .
Chemical Reactions Analysis
“Methyl (2-chloroacetyl)carbamate” is involved in the formation of N-substituted rhodanines through a base-assisted one-pot coupling and continuous cyclization process .
Physical And Chemical Properties Analysis
“Methyl (2-chloroacetyl)carbamate” has a melting point of 149-151°C . Its density is 1.3±0.1 g/cm3 . It has a molar refractivity of 30.8±0.3 cm3 and a polarizability of 12.2±0.5 10-24 cm3 .
Scientific Research Applications
Chemical Synthesis
“Methyl (2-chloroacetyl)carbamate” is used in chemical synthesis . It’s a compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 . It’s used by scientists in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Production of Functionalized Rhodanines
An efficient approach to obtain functionalized rhodanines was developed through a base-assisted one-pot coupling and continuous cyclization of a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate . This conversion tolerates a broad range of functional groups and can be used to scale the preparation of N-substituted rhodanines in excellent yields .
Pharmaceutical Chemistry
N-substituted rhodanines serve as versatile and useful subunits for numerous biological compounds, which are used in several pharmaceutical agents . They have been identified as synthetic building blocks and structural scaffolds which possess a unique biomolecular interaction profile .
Antiviral Applications
N-substituted rhodanines, which can be synthesized using methyl (2-chloroacetyl)carbamate, have been demonstrated to have antiviral activities .
Antimalarial Applications
N-substituted rhodanines also have antimalarial activities . This makes them valuable in the development of new treatments for malaria.
Anti-inflammatory Applications
These compounds have been shown to have anti-inflammatory activities , which could be useful in the treatment of various inflammatory diseases.
Anticancer Applications
N-substituted rhodanines have been demonstrated to have anticancer activities . This suggests potential applications in cancer treatment.
Analytical Chemistry
N-substituted rhodanines have been utilized in analytical chemistry to detect heavy metal ions . This could be useful in environmental monitoring and other fields where detection of heavy metals is important.
Safety And Hazards
“Methyl (2-chloroacetyl)carbamate” is considered hazardous . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl N-(2-chloroacetyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSERLZKPGKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333827 | |
Record name | Methyl (2-chloroacetyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-chloroacetyl)carbamate | |
CAS RN |
13558-70-8 | |
Record name | Methyl (2-chloroacetyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the role of Methyl (2-chloroacetyl)carbamate in the synthesis of N-substituted rhodanines?
A1: Methyl (2-chloroacetyl)carbamate acts as a crucial reactant in this synthesis. [] The process involves a base-assisted one-pot reaction where it interacts with a primary amine and carbon disulfide. The base deprotonates the amine, which then attacks the carbonyl carbon of Methyl (2-chloroacetyl)carbamate. This is followed by a cyclization reaction involving carbon disulfide, ultimately leading to the formation of the N-substituted rhodanine ring.
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